
3-Pyridinecarboxylic acid, 4-mercapto-, methyl ester
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Overview
Description
3-Pyridinecarboxylic acid, 4-mercapto-, methyl ester is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 3-position, a mercapto group at the 4-position, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 4-mercapto-, methyl ester typically involves the esterification of 3-pyridinecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The mercapto group can be introduced through a thiolation reaction using appropriate thiolating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 4-mercapto-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Pyridinecarboxylic acid, 4-mercapto-, methyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 4-mercapto-, methyl ester involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. The pyridine ring can interact with various receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Picolinic acid (2-Pyridinecarboxylic acid)
- Nicotinic acid (3-Pyridinecarboxylic acid)
- Isonicotinic acid (4-Pyridinecarboxylic acid)
Uniqueness
3-Pyridinecarboxylic acid, 4-mercapto-, methyl ester is unique due to the presence of both a mercapto group and a methyl ester group, which confer distinct chemical properties and reactivity compared to other pyridinecarboxylic acids. This uniqueness makes it valuable for specific applications in research and industry.
Biological Activity
3-Pyridinecarboxylic acid, 4-mercapto-, methyl ester (CAS No. 74470-38-5) is an organic compound notable for its unique structural features, including a pyridine ring with a carboxylic acid group, a mercapto group, and a methyl ester. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and interactions with biomolecules.
The compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C8H9NO2S |
Molecular Weight | 169.20 g/mol |
CAS Number | 74470-38-5 |
Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its functional groups:
- Mercapto Group : The thiol (-SH) group can form covalent bonds with thiol groups in proteins, potentially altering their function and activity.
- Pyridine Ring : This aromatic system can interact with various receptors and enzymes, modulating their activity through competitive inhibition or allosteric modulation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The mercapto group contributes to the antioxidant properties of the compound by scavenging free radicals.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
- Anti-inflammatory Effects : There is evidence of its role in inhibiting inflammatory pathways, possibly through modulation of cytokine production.
Antioxidant Activity
A study demonstrated that compounds containing thiol groups exhibit significant free radical scavenging activity. The antioxidant capacity of this compound was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showing promising results compared to standard antioxidants .
Antimicrobial Activity
In vitro tests revealed that the compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli .
Anti-inflammatory Effects
In a model of lipopolysaccharide (LPS)-induced inflammation in human whole blood assays, the compound showed an IC50 value of 123 nM for inhibiting prostaglandin E2 (PGE2)-induced TNFα production. This suggests its potential as an anti-inflammatory agent .
Comparison with Similar Compounds
When compared to other pyridinecarboxylic acids, such as picolinic acid and nicotinic acid, the presence of both a mercapto group and a methyl ester in this compound confers distinct chemical properties that may enhance its reactivity and biological interactions.
Compound | Unique Feature | Biological Activity |
---|---|---|
Picolinic Acid | No mercapto group | Antioxidant |
Nicotinic Acid | No thiol functionality | Neuroprotective |
This compound | Mercapto and methyl ester groups | Antioxidant, Antimicrobial, Anti-inflammatory |
Properties
IUPAC Name |
methyl 4-sulfanylidene-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-10-7(9)5-4-8-3-2-6(5)11/h2-4H,1H3,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJFIEVWCWJUTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=CC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74470-38-5 |
Source
|
Record name | methyl 4-sulfanylpyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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